molecular formula C18H25N5O3S B6458995 8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2548981-65-1

8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6458995
CAS No.: 2548981-65-1
M. Wt: 391.5 g/mol
InChI Key: LYSQJFNYBAKYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a pyridopyrimidinone derivative with a cyclopentyl substituent at the 8-position, a methyl group at the 5-position, and a 4-methanesulfonylpiperazine moiety at the 2-position. This compound belongs to a class of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and related enzymes such as AMPK-related kinase 5 (ARK5) . The methanesulfonyl group on the piperazine ring enhances solubility and may improve binding affinity by introducing polar interactions with kinase active sites. Its structural features are critical for selectivity and potency, distinguishing it from other derivatives in the pyridopyrimidinone family.

Properties

IUPAC Name

8-cyclopentyl-5-methyl-2-(4-methylsulfonylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-13-11-16(24)23(14-5-3-4-6-14)17-15(13)12-19-18(20-17)21-7-9-22(10-8-21)27(2,25)26/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSQJFNYBAKYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)S(=O)(=O)C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). These interactions are essential for regulating cell cycle progression and metabolic pathways. The compound binds to the active sites of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in tumor cells at nanomolar concentrations. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it affects the CDK4/CYCLIN D1 and ARK5 pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with key biomolecules. It inhibits the activity of CDK4 and ARK5 by binding to their active sites, preventing substrate phosphorylation. This inhibition disrupts the cell cycle and metabolic processes, leading to changes in gene expression and cellular function. The compound’s ability to induce apoptosis is linked to its impact on these critical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target kinases and persistent apoptotic effects in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating an optimal dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CDK4 and ARK5. These interactions affect metabolic flux and metabolite levels, influencing cellular energy balance and biosynthetic processes. The compound’s impact on these pathways is critical for its therapeutic potential, as it can modulate cellular metabolism to inhibit tumor growth.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization to the nucleus and mitochondria is particularly important for its role in regulating cell cycle and apoptosis.

Comparison with Similar Compounds

4-Methylpiperazine Derivatives

  • Compound: 8-Cyclopentyl-2-[4-(4-methylpiperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)
  • Key Differences : Replaces the methanesulfonyl group with a methylpiperazine.
  • Activity : Demonstrated dual inhibition of CDK4 (IC₅₀ = 4 nM) and ARK5 (IC₅₀ = 3 nM), with reduced solubility compared to the sulfonamide analog due to the absence of a polar sulfonyl group .
  • Pharmacokinetics : Lower metabolic stability in liver microsomes, attributed to the methyl group’s susceptibility to oxidative metabolism.

4-Methanesulfonylpiperazine Derivatives

  • Target Compound : 8-Cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-pyridopyrimidin-7-one.
  • Advantages : The methanesulfonyl group enhances aqueous solubility (logP = 1.8 vs. 2.5 for methylpiperazine analogs) and improves binding to CDK4/6 via sulfonyl-oxygen interactions with hinge regions .

Substituents at the 6-Position

6-Bromo Derivatives

  • Compound: 6-Bromo-8-cyclopentyl-5-methyl-2-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one
  • Key Differences : Bromine at the 6-position introduces steric bulk, reducing CDK4 inhibition (IC₅₀ = 28 nM) compared to the target compound (IC₅₀ = 12 nM) .
  • Applications : Used in radiopharmaceutical studies due to bromine’s isotopic properties.

6-Vinyl Derivatives

  • Compound: 8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one
  • Key Differences : Vinyl group increases molecular rigidity, improving ARK5 inhibition (IC₅₀ = 8 nM) but reducing oral bioavailability (F% = 15% vs. 35% for the target compound) .

Bis-Substituted Derivatives

  • Compound: 8-Cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
  • Key Differences: Dual piperazinyl-aminopyridyl groups at positions 2 and 6 increase molecular weight (MW = 581.7 g/mol vs. 446.5 g/mol for the target compound) and enhance CDK6 selectivity (IC₅₀ = 2 nM) but raise toxicity risks (hepatotoxicity in preclinical models) .

Acetyl-Substituted Derivatives

  • Compound: 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (PD086087)
  • Key Differences : Acetyl group at the 6-position improves blood-brain barrier penetration (brain/plasma ratio = 0.5 vs. 0.2 for the target compound) but reduces CDK4 potency (IC₅₀ = 18 nM) .

Research Findings and Clinical Relevance

  • Selectivity: The methanesulfonyl group in the target compound reduces off-target effects against non-CDK kinases (e.g., EGFR, IC₅₀ > 1 µM) compared to methylpiperazine analogs .
  • Formulation : Crystalline free base forms of acetyl derivatives (e.g., ) show improved shelf-life but require salt forms (e.g., isethionate) for enhanced bioavailability .
  • Therapeutic Potential: Bis-substituted derivatives () are under investigation for metastatic breast cancer but face challenges in toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.